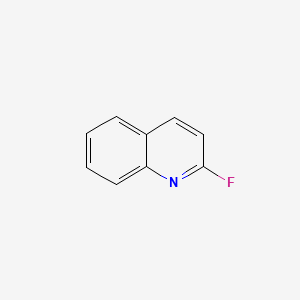

2-Fluoroquinoline

描述

Significance of Fluoroquinoline Architectures in Contemporary Chemistry

Fluoroquinoline architectures are of paramount importance in modern chemistry due to the unique properties imparted by the fluorine atom. ontosight.ai The high electronegativity and small size of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent quinoline (B57606) molecule. ontosight.aimdpi.com These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles, making fluoroquinolines attractive candidates for drug discovery. mdpi.comptfarm.pl

The versatile structure of quinolones allows for a wide range of chemical modifications, providing a platform for the development of new therapeutic agents. mdpi.com Indeed, fluoroquinolone derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. ontosight.ainih.gov The ability to fine-tune the properties of the quinoline core through fluorination and other substitutions has made this class of compounds a central focus in medicinal chemistry. mdpi.comresearchgate.net

Historical Evolution of Research on Fluorinated Quinolines

The journey of quinolone research began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis. ptfarm.ploup.com This first-generation quinolone showed activity against Gram-negative bacteria but had limitations. ptfarm.pl A significant breakthrough occurred in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position of the quinolone core, leading to the development of norfloxacin (B1679917), the first of the "fluoroquinolones". mdpi.comoup.comnih.gov This structural modification dramatically increased the antimicrobial potency and broadened the spectrum of activity to include Gram-positive bacteria. mdpi.com

The success of norfloxacin spurred further research, leading to the development of second, third, and even fourth-generation fluoroquinolones with improved properties. oup.comnih.gov The focus of this research has been on enhancing antimicrobial activity, improving pharmacokinetic properties, and overcoming bacterial resistance. nih.gov While much of the historical focus has been on 6-fluoroquinolones, the unique properties of other isomers, such as 2-fluoroquinoline, are increasingly being recognized and explored.

Current Research Landscape and Future Imperatives for this compound

The current research landscape for this compound and its derivatives is diverse, with applications being explored in medicinal chemistry, materials science, and catalysis. ontosight.ai In medicinal chemistry, researchers are investigating the potential of this compound derivatives as novel antimicrobial, anticancer, and neuroprotective agents. ontosight.ai The unique substitution pattern of this compound offers opportunities to develop compounds with novel mechanisms of action or improved activity against resistant strains. nih.govoup.com

Future research imperatives for this compound include the development of more efficient and sustainable synthetic methods. ijbpas.com Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are being explored to reduce the environmental impact of production. ijbpas.com Furthermore, a deeper understanding of the structure-activity relationships of this compound derivatives is needed to guide the rational design of new compounds with optimized properties. nih.gov Mechanistic studies to elucidate the precise molecular targets and pathways affected by these compounds are also crucial for their continued development. medrxiv.org As our understanding of the unique chemical and biological properties of this compound grows, so too will its potential applications in advanced chemical research.

Structure

3D Structure

属性

IUPAC Name |

2-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEPLDKPYLYCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206729 | |

| Record name | 2-Fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-21-2 | |

| Record name | 2-Fluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoroquinoline and Its Derivatives

Strategic Approaches to Quinolone Ring System Construction

The construction of the fundamental quinoline (B57606) framework is the cornerstone of synthesizing 2-fluoroquinoline derivatives. Strategies often involve the formation of the heterocyclic ring from acyclic precursors through various bond-forming reactions.

Multi-Component Reactions for Quinoline Scaffolds

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of quinoline derivatives. rsc.orgresearchgate.netrsc.org These reactions combine three or more starting materials in a single synthetic operation to construct complex molecules, offering advantages in terms of atom economy, step economy, and the generation of molecular diversity. rsc.orgrsc.orgbeilstein-journals.org

Several named MCRs are employed for quinoline synthesis. The Povarov reaction, a type of aza-Diels–Alder reaction, involves the [4+2] cycloaddition of an imine with an alkene and is a widely used method for generating tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.orgbeilstein-journals.org Other notable MCRs for quinoline synthesis include the Gewald and Ugi reactions. rsc.orgrsc.org For instance, a three-component tandem reaction of 2-aminobenzonitriles, arylboronic acids, and ketones has been reported for the synthesis of polysubstituted quinolines. researchgate.net Microwave-assisted Povarov-type MCRs have also been developed to produce 4-aryl quinolines from anilines, alkynes, and paraformaldehyde. researchgate.net

| MCR Type | Reactants | Key Features |

| Povarov Reaction | Anilines, Aldehydes, Alkenes | Aza-Diels-Alder reaction, forms tetrahydroquinolines. beilstein-journals.orgbeilstein-journals.org |

| Gewald Reaction | - | Mentioned as a method for quinoline scaffolds. rsc.orgrsc.org |

| Ugi Reaction | - | Mentioned as a method for quinoline scaffolds. rsc.orgrsc.org |

| Tandem Reaction | 2-Aminobenzonitriles, Arylboronic acids, Ketones | One-pot procedure, good functional group tolerance. researchgate.net |

Annulation and Cyclization Processes in Fluorinated Quinoline Synthesis

Annulation and cyclization reactions are fundamental to forming the quinoline ring. These processes involve the intramolecular or intermolecular formation of the heterocyclic ring from appropriately substituted precursors. A classic example is the Combes quinoline synthesis, which involves the acid-catalyzed reaction of anilines with β-diketones. wikipedia.org The regioselectivity of this reaction, particularly in the synthesis of 2-CF3- and 4-CF3-quinolines, is influenced by steric effects of the substituents. wikipedia.org

Another important strategy involves the cyclization of 2-azidobenzaldehyde (B97285) derivatives. For example, a reaction between 2-azidobenzaldehydes and other reagents can lead to the direct synthesis of 2-fluorinated quinolines. nih.gov Similarly, the condensation of 2-azidobenzaldehydes with ketones, followed by intramolecular cyclization, can yield 2-substituted quinolines. nih.gov Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols also provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

Catalysis in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound derivatives. Both transition metal catalysis and organocatalysis have been extensively explored to facilitate key bond-forming steps and introduce functionality into the quinoline core.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium, Copper, Cobalt, Nickel, Gold)

Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of quinolines. eie.gr Palladium catalysts are widely used in reactions like the Heck and Suzuki couplings to form C-C bonds. For example, palladium-catalyzed Heck coupling followed by cyclization is a known approach for quinoline synthesis. mdpi.com Palladium-catalyzed carbonylative Sonogashira cross-coupling has also been employed to synthesize 4-quinolones. mdpi.com

Nickel catalysts are also effective, particularly in the cross-coupling of fluoroarenes with organometallic reagents. researchgate.net For instance, nickel-catalyzed cross-coupling of 3-fluoroquinolines with Grignard reagents can produce 3-substituted quinolines. researchgate.net Copper-catalyzed reactions, such as the N-arylation of heterocycles, are also relevant in quinoline synthesis. researchgate.net Furthermore, gold and cobalt have been utilized in specific synthetic transformations leading to quinoline derivatives. beilstein-journals.orgnih.gov

| Metal Catalyst | Reaction Type | Substrates | Product |

| Palladium | Heck Coupling/Cyclization | o-Iodoanilines, Acrylic Esters | 2-Quinolones mdpi.com |

| Palladium | Carbonylative Sonogashira | 2-Iodoanilines, Alkynes | 4-Quinolones mdpi.commdpi.comrsc.org |

| Nickel | Cross-Coupling | 3-Fluoroquinolines, Grignard Reagents | 3-Substituted Quinolines researchgate.net |

| Copper | N-Arylation | Heterocycles, Iodo/Bromobenzene | N-Aryl Heterocycles researchgate.net |

| Gold | Electrophilic Cyclization | o-Propargyl Arylazides | Multi-substituted Quinolines nih.gov |

| Cobalt | Povarov Reaction | Anilines, Alkynes | Quinolines beilstein-journals.org |

Organocatalytic and Metal-Free Synthetic Pathways

In recent years, organocatalysis has emerged as a powerful, complementary approach to metal catalysis, offering metal-free synthetic routes to chiral molecules. nih.gov Asymmetric organocatalysis has been successfully applied to the synthesis of fluoroquinolones. nih.govthieme-connect.comresearchgate.net For instance, a chiral Brønsted acid can catalyze the transfer hydrogenation of a prochiral enamine, a key step in the asymmetric synthesis of fluoroquinolone antibiotics. thieme-connect.com This approach provides access to highly enantioenriched heterocycles that are privileged structures in medicinal chemistry. nih.gov

Metal-free oxidative intramolecular Mannich reactions have also been developed for the synthesis of 2-arylquinoline-4(1H)-ones from secondary amines and unmodified ketones. mdpi.comrsc.org These methods avoid the use of metal catalysts, contributing to greener and more sustainable synthetic processes.

Heterogeneous Catalysis for Efficient Synthesis

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse, making synthetic processes more economical and environmentally friendly. libretexts.orgmdpi.com In the context of fluoroquinolone synthesis, nano zirconia sulfuric acid has been used as a recyclable heterogeneous catalyst for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids. ijcce.ac.ir This method allows for the synthesis of fluoroquinolone derivatives in water, avoiding the use of harmful organic solvents. ijcce.ac.ir

Keplerate-type giant nanoporous isopolyoxomolybdates have also been investigated as heterogeneous catalysts for various organic reactions, including the synthesis of heterocyclic compounds. researchgate.net These materials can improve reaction conditions and be reused multiple times without a significant loss of activity. researchgate.net The use of supported metal catalysts, such as palladium on various supports, is also a common strategy in heterogeneous catalysis for cross-coupling reactions. researchgate.net

Advanced Synthetic Techniques and Methodological Innovations

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in the synthesis of fluoroquinolone derivatives, offering dramatic reductions in reaction times, increased product yields, and enhanced purity by minimizing side reactions. wiley-vch.de This technique utilizes microwave radiation to directly and uniformly heat reaction mixtures containing polar molecules, a stark contrast to conventional heating methods where heat is transferred inefficiently from an external source. sphinxsai.comscispace.com The rapid energy transfer under microwave irradiation can accelerate reaction rates, making it a valuable tool in drug discovery and development. wiley-vch.desphinxsai.comijbpas.com

The application of MAOS has been particularly beneficial in the synthesis of complex heterocyclic compounds. pensoft.net For instance, the synthesis of fluoroquinolones and their nucleoside analogues as potential HIV integrase inhibitors has been successfully achieved using microwave assistance. sphinxsai.com The technology's ability to facilitate solvent-free reactions or reactions in aqueous media further aligns with the goals of green chemistry, making it an environmentally benign approach. sphinxsai.comresearchgate.net Medicinal chemists have widely adopted MAOS to expedite the optimization of reaction conditions and rapidly generate libraries of compounds for screening. wiley-vch.de

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction and convection from an external source | Direct interaction with polar molecules causing rapid, uniform heating |

| Reaction Time | Hours to days | Minutes to seconds wiley-vch.de |

| Product Yield | Variable, often lower | Generally higher wiley-vch.de |

| Product Purity | May require extensive purification | Often higher with fewer byproducts wiley-vch.de |

| Energy Efficiency | Lower | Higher, as energy is targeted to the reactants scispace.com |

Ultrasonic Irradiation in Synthetic Protocols

Ultrasonic irradiation has been recognized as a valuable tool in the synthesis of quinoline derivatives, including those with fluorine substituents. This technique, a branch of sonochemistry, utilizes the energy from ultrasonic waves to induce cavitation in the reaction medium—the formation, growth, and implosive collapse of microscopic bubbles. mdpi.com This process generates localized "hot spots" with extremely high temperatures and pressures, which can significantly enhance chemical reactivity and accelerate reaction rates. mdpi.com

The application of ultrasound has been shown to be effective in various synthetic transformations leading to quinoline-based structures. For example, the synthesis of 4-alkoxy-6-methoxy-2-methylquinolines has been achieved in as little as 15 minutes with satisfactory yields (45–84%) and high purity (≥95%) using ultrasound energy in an open vessel system. researchgate.net This method provides a more energy-efficient and rapid alternative to conventional thermal heating. researchgate.net Furthermore, ultrasound has been employed in multicomponent reactions to construct complex biquinoline derivatives, demonstrating its utility in creating diverse molecular scaffolds. ijacskros.com

In the context of fluoroquinolone compounds, research has explored the use of ultrasound to activate derivatives for specific applications. A study on ciprofloxacin (B1669076) derivatives demonstrated that ultrasound irradiation could induce the production of reactive oxygen species (ROS), highlighting a potential mechanism for sonodynamic applications. nih.gov The efficiency of these sonochemical reactions can be influenced by parameters such as the concentration of the compound, duration of irradiation, and the properties of the reaction medium. nih.gov

Electrochemical Synthesis Approaches

Electrochemical synthesis is gaining traction as a sustainable and efficient method for constructing complex organic molecules, including fluorinated heterocyclic systems. researchgate.net This approach utilizes electrical current to drive chemical reactions, often obviating the need for harsh reagents and transition-metal catalysts. researchgate.net In the realm of fluorinated compounds, electrochemistry offers a pathway for the introduction of fluorine-containing groups and the cyclization of precursors to form quinoline and isoquinoline (B145761) frameworks.

Recent studies have demonstrated the power of electrochemical methods in synthesizing trifluoromethyl-containing indole-fused isoquinolines. researchgate.net These reactions can proceed through a radical cascade cyclization mechanism, triggered by electrochemical means. researchgate.net The process avoids the use of traditional, and often toxic, oxidants and catalysts. Similarly, the electrochemical synthesis of CF3-containing benzoxazines and oxazolines has been achieved through an oxidative radical cascade cyclization. researchgate.net

The versatility of electrochemical synthesis extends to the formation of various heterocyclic structures. For instance, the electrosynthesis of imidazoles from vinyl azides and benzyl (B1604629) amines, and the thiocyanation of 1,3-dicarbonyl compounds have been successfully developed. researchgate.net These methods often feature high functional group tolerance and can be performed under mild conditions. The electrochemical approach represents a significant advancement in green chemistry, offering a powerful tool for the synthesis of fluoroquinolone analogues and other complex fluorinated molecules. ijbpas.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

Aqueous Media and Solvent-Free Reaction Conditions

In alignment with the principles of green chemistry, the synthesis of fluoroquinolone derivatives has increasingly moved towards the use of aqueous media and solvent-free conditions. ijcce.ac.irresearchgate.net Water, as a solvent, is non-toxic, inexpensive, and environmentally benign. Its unique physical and chemical properties can also lead to enhanced reactivity and selectivity compared to organic solvents. oiccpress.com The direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various piperazine (B1678402) derivatives has been successfully carried out in refluxing water, providing high yields of the desired products with a simple work-up procedure. ijcce.ac.irscielo.org.mx This approach avoids the use of harmful organic solvents, representing a significant improvement over traditional methods. ijcce.ac.ir

Solvent-free, or "dry-media," reactions offer another sustainable alternative, particularly when coupled with energy sources like microwave irradiation. wiley-vch.de These reactions minimize waste and can lead to safer and more efficient processes. For example, the Friedländer hetero-annulation, a key reaction for quinoline synthesis, has been effectively performed under solvent-free conditions using solid-supported catalysts like P2O5/SiO2 at elevated temperatures. researchgate.net This method provides polysubstituted quinolines in high yields. researchgate.net The combination of solvent-free conditions with techniques like MAOS has proven to be a powerful strategy for accelerating drug discovery while adhering to green chemistry principles. researchgate.net

Development of Recyclable Catalytic Systems

Several innovative recyclable catalytic systems have been reported for the synthesis of fluoroquinolone derivatives. One such system involves the use of nano zirconia sulfuric acid (n-FZSA) for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids in water. oiccpress.com This catalyst is highly efficient and can be recovered using an external magnet and reused for at least four cycles with minimal reduction in product yield. oiccpress.com The results showed yields of 97%, 95%, 94%, and 94% from the first to the fourth use, respectively. oiccpress.com

Another notable example is the use of a Keplerate-type giant-ball nanoporous isopolyoxomolybdate, {Mo132}, as a heterogeneous catalyst. scielo.org.mx This catalyst has been shown to be highly effective for the synthesis of fluoroquinolones in refluxing water, providing high yields in short reaction times. scielo.org.mx A key advantage of this system is the easy recovery and reuse of the catalyst, further enhancing the green credentials of the synthesis. scielo.org.mx

Table 2: Recyclable Catalysts in Fluoroquinolone Synthesis

| Catalyst | Reaction Type | Solvent | Key Advantages | Recyclability | Reference |

|---|---|---|---|---|---|

| Nano Zirconia Sulfuric Acid (n-FZSA) | Direct Amination | Water | High efficiency, easy magnetic separation | Reusable for at least 4 cycles with ~94% yield on 4th run | oiccpress.com |

| Keplerate {Mo132} | Direct Amination | Water | High yields, short reaction times, easy recovery | Easily recovered and reused in multiple cycles | scielo.org.mx |

Atom-Economical Transformations in Fluoroquinoline Synthesis

The development of synthetic methodologies that maximize the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy, is a cornerstone of green chemistry. In the synthesis of 2-fluoroquinolines and their derivatives, significant strides have been made in developing atom-economical transformations that minimize waste and enhance efficiency. These approaches, primarily centered around C-H activation and cycloaddition reactions, offer elegant and powerful alternatives to traditional, often multi-step, synthetic routes.

Transition-metal-catalyzed C-H activation has emerged as a particularly potent strategy for the construction of the quinoline scaffold with high atom economy. researchgate.netnih.gov This method allows for the direct formation of carbon-carbon and carbon-nitrogen bonds from ubiquitous C-H bonds, thereby avoiding the pre-functionalization of starting materials and the generation of stoichiometric byproducts. researchgate.net

One notable approach involves the rhodium(III)-catalyzed C-H activation and annulation of N-aryl amidines with alkynes. While not exclusively for 2-fluoroquinolines, this methodology provides a framework for constructing substituted quinoline cores in a single, atom-economical step. The versatility of this method suggests its potential applicability to fluorinated starting materials for the synthesis of fluoroquinoline derivatives.

Similarly, palladium-catalyzed reactions have been instrumental in developing atom-economical routes to quinoline structures. For instance, the palladium-catalyzed synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes represents a one-pot method that offers an alternative to classical condensation reactions. researchgate.net The direct coupling of these components minimizes waste and streamlines the synthetic process. Furthermore, palladium-catalyzed intramolecular carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines provides a concise route to fused tricyclic 2-quinolones. rsc.org This reaction proceeds under mild conditions and demonstrates high functional group tolerance, making it a valuable tool for complex molecule synthesis. rsc.org

Metal-free approaches to C-H functionalization are also gaining prominence. An example is the iodide-catalyzed functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines to produce functionalized quinoline derivatives. nih.gov This method avoids the use of transition metals, offering a milder and more environmentally benign pathway for C-C and C-N bond formation. nih.gov

The following table summarizes key features of various atom-economical methods applicable to quinoline synthesis, highlighting their potential for this compound production.

| Catalyst System | Starting Materials | Key Transformation | Advantages | Reference |

| Rhodium(III) | N-aryl amidines, Alkynes | C-H Activation/Annulation | High atom economy, single step | mdpi.com |

| Palladium(II) Acetate (B1210297) | 2-Amino aromatic ketones, Alkynes | One-pot Annulation | Readily available materials, one-pot | researchgate.net |

| Palladium(0) | Alkyne-tethered N-substituted o-iodoanilines | Intramolecular Carbonylative Annulation | Mild conditions, high functional group tolerance | rsc.org |

| Iodide | 2-Methylquinolines, 2-Styrylanilines | Metal-free C-H Functionalization/Cyclization | Environmentally benign, avoids transition metals | nih.gov |

Cycloaddition reactions represent another powerful tool for the atom-economical construction of the quinoline ring system. The Diels-Alder, or [4+2] cycloaddition, reaction is a classic example of an atom-economical process where a diene and a dienophile combine to form a six-membered ring in a single step with 100% atom economy. libretexts.org Photochemical intermolecular dearomative [4+2] cycloaddition of quinolines with alkenes, mediated by energy transfer, allows for the synthesis of complex bridged polycyclic structures with high regio- and diastereoselectivity. nih.gov This approach directly utilizes the aromatic quinoline core, transforming it into a three-dimensional structure without the need for pre-functionalization. nih.gov

While many of these advanced, atom-economical methodologies have been demonstrated for the broader class of quinolines and quinolones, their adaptation for the specific synthesis of this compound and its derivatives is an active and promising area of research. The principles of C-H activation and cycloaddition provide a robust foundation for developing greener and more efficient synthetic routes to this important class of compounds.

Reactivity and Mechanistic Investigations of 2 Fluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. byjus.commasterorganicchemistry.comiscnagpur.ac.in For this reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. byjus.comnptel.ac.in The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comiscnagpur.ac.in In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. iscnagpur.ac.in

In the context of fluoroquinolines, the fluorine atom can act as a leaving group in SNAr reactions. The reactivity of haloarenes in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond and making the carbon atom more electrophilic. masterorganicchemistry.com

The efficiency of SNAr reactions can be influenced by the solvent and the nature of the nucleophile. acsgcipr.org For instance, the reaction of 2-fluoronitrobenzene with diethyl 2-fluoromalonate proceeds efficiently in DMF with sodium hydride to displace the fluorine atom. researchgate.net While aryl fluorides are common substrates for SNAr reactions, they can also be the desired products, for example, through the Halex process, which involves the nucleophilic displacement of a chloride with an excess of inorganic fluoride (B91410) in a high-boiling solvent. acsgcipr.org Recent advancements include the use of organic photoredox catalysis to enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions with various nucleophiles like azoles, amines, and carboxylic acids. researchgate.net

Regioselective Functionalization Strategies of the Quinoline (B57606) Core

Directed Metalation and Subsequent Electrophilic Trapping

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method involves the deprotonation of a specific C-H bond directed by a functional group, followed by quenching the resulting organometallic intermediate with an electrophile.

In the case of fluoroquinolines, the fluorine atom can act as a directing group for metalation. For instance, the lithiation of functionalized fluoroquinolines has been utilized in the synthesis of dihalo-2-phenylquinoline-4-carboxamides. nih.govacs.org The fluorine atom directs the metalation to an adjacent position, allowing for subsequent reaction with an electrophile like iodine. nih.govacs.org

The choice of the base and reaction conditions is crucial for achieving high regioselectivity. For example, using lithium diisopropylamide (LDA) in THF at low temperatures (-75 °C) allows for chemo- and regioselective metalation at the position adjacent to the fluoro group in certain fluoroquinolines. researchgate.net This has been demonstrated by trapping the intermediate with electrophiles such as trimethylsilyl (B98337) chloride and carbon dioxide. researchgate.net The concept of "regioexhaustive substitution" has been applied to fluorinated pyridines, where all vacant positions can be functionalized through a series of directed metalations and protections. researchgate.net

Selective C–H Functionalization Approaches

Selective C–H functionalization has emerged as a highly atom- and step-economical strategy for modifying complex organic molecules. polyu.edu.hk These methods avoid the pre-functionalization often required in traditional cross-coupling reactions.

For quinolines, different C-H positions exhibit distinct reactivities. The C2 and C4 positions are intrinsically electrophilic and are typically functionalized via nucleophilic metalation processes. polyu.edu.hk In contrast, C8-H functionalization can be achieved through proximity effects, where the nitrogen atom directs a catalyst to the C8 position. polyu.edu.hk

Recent advances have enabled the selective functionalization of the C3 position of quinolines. A nickel-catalyzed method allows for the thioetherification, alkylation, arylation, acylation, and phosphorylation at the C3 position of unactivated quinolines at room temperature. polyu.edu.hk The proposed mechanism involves the 1,4-addition of a nickel hydride species to the quinoline, forming a 1,4-dihydroquinoline (B1252258) intermediate. This intermediate then undergoes nucleophilic attack by an external electrophile, followed by oxidative aromatization to yield the C3-functionalized product. polyu.edu.hk Another approach for C-H functionalization involves the deoxygenative C-H functionalization of quinoline-N-oxides with thiourea, activated by triflic anhydride, to regioselectively synthesize quinoline-2-thiones. organic-chemistry.org

Oxidative and Reductive Transformation Pathways

Photochemical Degradation Kinetics and Mechanisms

The photochemical degradation of fluoroquinolones, a class of compounds to which 2-fluoroquinoline belongs, has been studied to understand their environmental fate. Photodegradation can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). acs.orgnih.gov

Studies on various fluoroquinolone antibiotics have shown that their photodegradation often follows apparent first-order kinetics. acs.orgnih.gov The half-lives for solar photodegradation can be short in pure water, but environmental factors such as the presence of humic acids, metal ions like Fe(III), and nitrate (B79036) can inhibit the process by acting as radiation filters or scavengers of reactive oxygen species. acs.orgnih.gov

The mechanisms of photodegradation can be complex. For some fluoroquinolones, both direct photolysis and self-sensitized photo-oxidation via •OH and ¹O₂ are significant pathways. acs.orgnih.gov The specific degradation pathways depend on the structure of the fluoroquinolone. For example, N⁴-dealkylation is a primary pathway for N⁴-alkylated fluoroquinolones, while decarboxylation and defluorination are important for others. acs.orgnih.gov The use of scavengers in experimental studies helps to identify the roles of different reactive species. For instance, benzoquinone, a superoxide (B77818) radical scavenger, has been shown to significantly hinder the photoactivity in some systems, indicating the primary role of superoxide radicals. mdpi.com

The photodegradation of fluoroquinolones can be enhanced by photocatalysts. For example, Ag–TiO₂ nanoparticles have been shown to be effective for the visible-light photodegradation of ciprofloxacin (B1669076), with the mechanism primarily driven by holes and •OH radicals. rsc.org Similarly, Mn:ZnS quantum dots have demonstrated excellent photodegradation properties for norfloxacin (B1679917) under both UV and sunlight irradiation. mdpi.com

Electrochemical Oxidation Mechanisms and Degradation Products

Electrochemical oxidation is an advanced oxidation process that can be used for the degradation of persistent organic pollutants like fluoroquinolones. nih.govnih.gov This method relies on the generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH), at the surface of an anode, such as a boron-doped diamond (BDD) electrode. nih.govcore.ac.uk

The electrochemical oxidation of fluoroquinolones has been studied using techniques like electrochemistry coupled to mass spectrometry (EC-MS) to identify degradation products and elucidate reaction pathways. nih.gov The oxidation mechanisms often involve the hydroxylation and cleavage of the piperazine (B1678402) ring, while the core fluoroquinolone structure may remain intact initially. nih.gov

The degradation can proceed through multiple mechanisms depending on the applied voltage. For some fluoroquinolones, at lower voltages (around 1 V), the initial reaction is the elimination of molecular hydrogen from the piperazine moiety. nih.gov At slightly higher voltages (around 1.25 V), elimination of methyl and methylene (B1212753) groups occurs. nih.gov At even higher voltages (1.5 V), hydroxyl radicals generated at the BDD electrode lead to substitution at the piperazine ring. nih.gov

The nature of the supporting electrolyte can also influence the degradation kinetics and mechanism. nih.gov For example, the use of NaCl can lead to significantly faster removal rates compared to other electrolytes like Na₂SO₄, Na₂CO₃, NaNO₃, and Na₃PO₄, due to the generation of active chlorine species. nih.gov The degradation pathways and the resulting byproducts can also differ depending on the electrolyte used. nih.gov

Elucidation of Reaction Intermediates and Pathways

The elucidation of reaction intermediates is crucial for understanding the mechanistic details of chemical transformations. For fluoroquinolone compounds, advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to identify the products formed during degradation processes. acs.orgfrontiersin.org

Based on the degradation studies of fluoroquinolone antibiotics, the reaction pathways are initiated by the formation of radical adducts. In the case of hydroxyl radical attack, an initial addition to the aromatic system forms a hydroxycyclohexadienyl-type radical. This intermediate can then undergo further reactions, including the elimination of a hydrogen atom to form a hydroxylated product or, in the case of attack at the carbon bearing the fluorine atom, elimination of hydrogen fluoride to yield a quinolone.

The study of simpler, model compounds helps to isolate the reactivity of the core quinoline structure. For example, the reaction rate for a model compound lacking the piperazine ring, 6-fluoro-4-oxo-1,4-dihydro-3-quinoline carboxylic acid, with hydroxyl radicals was found to be of a similar order of magnitude to more complex fluoroquinolones, indicating that the quinolone aromatic ring is the primary site of reactivity. acs.org

Computational and Theoretical Investigations of 2 Fluoroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-fluoroquinoline. These methods model the electronic structure of the molecule, which dictates its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular tool in chemistry and materials science for predicting molecular properties. wikipedia.orgmdpi.com DFT calculations for fluoroquinolone systems are used to determine various reactivity descriptors that shed light on their chemical behavior. mdpi.comrsc.org

Key reactivity descriptors derived from DFT calculations include:

Chemical Potential (µ): This descriptor indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): This measures the resistance to a change in the number of electrons.

Electrophilicity (ω): This quantifies the ability of a molecule to accept electrons.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Studies on fluoroquinolone derivatives have shown that DFT methods, such as B3LYP with a 6-311++G (d,p) basis set, provide results that are in good agreement with experimental data for molecular geometries. mdpi.com The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer interactions and the reactivity of the molecules. For instance, a smaller HOMO-LUMO energy gap is associated with higher reactivity. mdpi.com Investigations into the effect of substituents on the quinoline (B57606) ring have utilized DFT to elucidate their influence on the molecule's reactivity. researchgate.net

Table 1: Key DFT-Derived Reactivity Descriptors

| Descriptor | Definition | Significance in Reactivity |

|---|---|---|

| Chemical Potential (µ) | The negative of the electronegativity, representing the escaping tendency of an electron cloud. | Indicates the direction of charge transfer in a reaction. |

| Chemical Hardness (η) | A measure of the resistance to deformation or change in the electron distribution. | "Hard" molecules have a large HOMO-LUMO gap; "soft" molecules have a small gap. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons from the environment. | Identifies the electrophilic nature of a molecule. |

| Fukui Function | Describes the change in electron density at a given point in the molecule when the total number of electrons is changed. | Pinpoints the most susceptible sites for nucleophilic, electrophilic, and radical attacks. |

Time-Dependent Density Functional Theory (TD-DFT) for Photochemical Processes

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. numberanalytics.com It is particularly valuable for investigating photochemical processes, such as light absorption and degradation. mdpi.comacs.org TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) of molecules, providing insights into their photostability and potential for light-induced reactions. mdpi.com

For fluoroquinolones, TD-DFT has been employed to understand their direct photolysis mechanisms in aqueous environments. mdpi.comacs.org These studies calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. numberanalytics.com The analysis of the molecular orbitals involved in the electronic transitions reveals the nature of the excited states and the bonds that are most likely to break upon irradiation. For example, research on norfloxacin (B1679917), a related fluoroquinolone, used TD-DFT to show that the zwitterionic form, prevalent at physiological pH, is the most photolabile species. acs.org The calculations also identified the energy barriers for key photodegradation pathways, such as defluorination. acs.org The presence of metal ions can also alter the photochemical behavior of fluoroquinolones, and TD-DFT has been used to study the electronic spectra of these complexes. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the interactions of this compound with biological macromolecules and to understand its dynamic behavior in complex systems.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. genominfo.org It is widely used in drug discovery to understand the binding modes of potential drug candidates and to screen virtual libraries of compounds. nih.govnih.gov For fluoroquinolones, a primary target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. genominfo.orgnih.gov

Docking studies of fluoroquinolone derivatives into the active site of DNA gyrase have revealed key interactions responsible for their antibacterial activity. nih.govd-nb.info These interactions often include:

Hydrogen Bonding: Formation of hydrogen bonds with specific amino acid residues in the protein's active site. nih.gov

π-π Stacking: Interactions between the aromatic ring system of the fluoroquinolone and aromatic residues of the protein. nih.gov

Hydrophobic Interactions: Interactions with nonpolar residues in the binding pocket. d-nb.info

For example, docking studies of various fluoroquinolone derivatives have identified crucial hydrogen bonds with residues such as serine and aspartic acid, as well as interactions with the DNA co-crystallized with the enzyme. d-nb.info The binding affinity, often expressed as a docking score, is used to rank compounds and prioritize them for further experimental testing. genominfo.org Studies have shown that modifications at the C-7 position of the fluoroquinolone scaffold can significantly influence these interactions and the resulting biological activity. nih.gov

Table 2: Representative Molecular Docking Results for Fluoroquinolone Derivatives with DNA Gyrase

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol or kJ/mol) | Key Interacting Residues |

|---|---|---|---|

| Ofloxacin (B1677185) | Topoisomerase II DNA Gyrase | -38.52 kJ/mol genominfo.org | ASN 1013, VAL 606, VAL 537, ALA 1378, ILE 503, LEU 1448, LEU 418, TYR 538 genominfo.org |

| Ciprofloxacin (B1669076) | Topoisomerase II DNA Gyrase | -28.88 kJ/mol genominfo.org | Not specified genominfo.org |

| Lomefloxacin | Topoisomerase II DNA Gyrase | -32.92 kJ/mol genominfo.org | Not specified genominfo.org |

| Norfloxacin | Topoisomerase II DNA Gyrase | -34.56 kJ/mol genominfo.org | Not specified genominfo.org |

| Compound 5g (Pefloxacin hydrazone) | Staphylococcus aureus DNA gyrase (2XCS) | Glide score: -7.73 nih.gov | Not specified nih.gov |

Molecular Dynamics Simulations of Fluoroquinolone Systems

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. informahealthcare.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational changes of proteins and ligands, the stability of their complexes, and the role of solvent molecules. mdpi.comrsc.org

MD simulations of fluoroquinolone-protein complexes are used to assess the stability of the interactions predicted by molecular docking. informahealthcare.commdpi.com These simulations can reveal how the ligand and protein adapt to each other's presence and whether the key interactions are maintained over the course of the simulation. informahealthcare.com Root Mean Square Deviation (RMSD) is a common metric used to evaluate the stability of the simulation, with lower, stable RMSD values indicating a stable complex. informahealthcare.com Furthermore, MD simulations have been employed to understand the mechanisms of antibiotic resistance, for instance, by comparing the dynamics of a drug bound to a wild-type enzyme versus a mutant enzyme. informahealthcare.commdpi.com Car-Parrinello Molecular Dynamics (CPMD) simulations have also been used to study the behavior of fluoroquinolones like levofloxacin (B1675101) in aqueous solutions, providing insights into their solvation and internal hydrogen bonding. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjournalijar.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. rsc.orgigmpublication.org

For fluoroquinolones, QSAR studies have been conducted to model various properties, including:

Antibacterial/Antiplasmodial Activity: Relating structural features to the potency against different pathogens. nih.gov

Toxicity: Predicting adverse effects, such as acute toxicity (LD50). journalijar.com

Pharmacokinetic Properties: Modeling properties like plasma protein binding rate. mdpi.com

The development of a QSAR model typically involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds with known activities. igmpublication.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. nih.govrsc.org The robustness and predictive power of the model are assessed through various validation metrics, such as the cross-validated correlation coefficient (q²) and the predictive squared correlation coefficient (R²pred). mdpi.comnih.gov For example, a 3D-QSAR study on 2,4-disubstituted 6-fluoroquinolines developed a highly predictive model for antiplasmodial activity, identifying key physicochemical properties that govern their potency. nih.gov

Table 3: Examples of QSAR Models for Fluoroquinolone Derivatives

| Activity Modeled | QSAR Method | Key Statistical Parameters | Reference |

|---|---|---|---|

| Antiplasmodial Activity | Genetic Function Approximation | R² = 0.921, Q²cv = 0.801, R²pred = 0.901 | nih.gov |

| Plasma Protein Binding Rate | Comparative Molecular Similarity Index Analysis (CoMSIA) | q² = 0.677, R² = 0.998 | mdpi.com |

| DNA Gyrase Inhibition | CoMFA | q² = 0.644, r² = 0.985, r²pred = 0.685 | igmpublication.org |

| DNA Gyrase Inhibition | CoMSIA | q² = 0.646, r² = 0.983, r²pred = 0.732 | igmpublication.org |

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For quinoline derivatives, including this compound, QSAR models are instrumental in predicting their potential as therapeutic agents.

The development of a robust QSAR model begins with the compilation of a dataset of compounds with known activities. For fluoroquinolone derivatives, this often involves their antibacterial activity, measured as the minimum inhibitory concentration (MIC). aip.orgaip.org The three-dimensional structures of these molecules are optimized using computational chemistry methods, such as the semi-empirical Austin Model 1 (AM1) or Density Functional Theory (DFT). aip.orgacs.orgnih.gov

Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model. aip.orgaip.org This method establishes a linear equation that correlates the biological activity (e.g., Log MIC) with various calculated molecular descriptors. aip.org The predictive power of the developed QSAR model is rigorously evaluated through internal and external validation techniques. nih.gov Internal validation often involves cross-validation, while external validation uses a separate set of compounds (a test set) to assess the model's ability to predict the activity of new molecules. researchgate.net A high correlation coefficient (r²) and cross-validated correlation coefficient (q²), along with a low standard error of estimation (SEE), indicate a statistically significant and predictive QSAR model. researchgate.net For instance, a study on fluoroquinolone derivatives reported a QSAR model with a high correlation coefficient, demonstrating its robustness. aip.org

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Similarity Index Analysis (CoMSIA) are also employed. repec.orgmdpi.com These models consider the 3D properties of the molecules, such as steric, electrostatic, and hydrophobic fields, to predict activity. repec.orgnih.gov The validation of these 3D-QSAR models is also crucial and is confirmed by a high correlation coefficient for the test set predictions. mdpi.com

Table 1: Typical Statistical Metrics for QSAR Model Validation

| Statistical Parameter | Description | Acceptable Value |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| F-test value | Assesses the statistical significance of the model. | High value |

| Standard Error of Estimation (SEE) | Measures the absolute error of the model. | Low value |

| Predictive r² (r²_pred) | Measures the external predictive ability of the model. | > 0.6 |

Identification of Key Molecular Descriptors for Activity

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. ijddd.com These descriptors can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical properties. nih.gov

For fluoroquinolone derivatives, several key descriptors have been identified as being crucial for their antibacterial activity. Quantum-chemical descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges on specific atoms (e.g., qC9, qO11, qC16, qC20) have been shown to be important. aip.orgaip.org The LUMO energy relates to the electron-accepting ability of the molecule, which can be crucial for its interaction with biological targets. aip.org The atomic charges indicate the electronic distribution within the molecule and can influence electrostatic interactions with the active site of an enzyme. nih.gov

Other important descriptors for quinolone derivatives include:

LogP (lipophilicity): This descriptor affects the compound's ability to cross cell membranes. aip.org

Molecular Refractivity (MR): Related to the volume of the molecule and its polarizability. aip.org

Dipole Moment: Influences polar interactions. acs.org

Topological indices: Such as molecular connectivity indices, which describe the branching and connectivity of the molecule. ijddd.com

In 3D-QSAR studies, the contour maps generated from models like CoMSIA visually represent the influence of different fields. repec.orgnih.gov For example, these maps can indicate regions where bulky groups, electronegative groups, or hydrogen bond donors/acceptors would enhance or diminish the biological activity. repec.orgnih.gov

Table 2: Key Molecular Descriptors and Their Influence on Activity

| Descriptor Type | Example Descriptor | Influence on Biological Activity |

| Quantum-Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons, affecting interactions with biological targets. aip.orgaip.org |

| Electrostatic | Atomic Charges | Governs electrostatic interactions with the active site of target enzymes. aip.orgnih.gov |

| Lipophilicity | LogP | Affects membrane permeability and transport to the site of action. aip.org |

| Steric | Molecular Volume | The size and shape of the molecule can determine its fit within a binding pocket. aip.org |

| Topological | Connectivity Indices | Describes the molecular structure in terms of atom-atom connectivity. ijddd.com |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Profiling

In silico ADME and toxicity profiling are essential components of computational drug design, helping to predict the pharmacokinetic and safety profiles of a compound early in the development process. researchgate.net Various web-based tools and software, such as SwissADME, ProTox-II, and Toxtree, are utilized for these predictions. als-journal.comajbls.commdpi.com

For quinoline derivatives, in silico ADME studies often assess parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with drug-metabolizing enzymes like cytochrome P450 (CYP). ajbls.comresearchgate.net The "drug-likeness" of a compound is often evaluated based on Lipinski's rule of five, which provides guidelines for properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. researchgate.net Studies on fluoroquinolone analogs have shown that many derivatives exhibit good predicted oral bioavailability and high GI absorption. als-journal.comresearchgate.net

Toxicity profiling predicts potential adverse effects such as hepatotoxicity, carcinogenicity, mutagenicity, and immunotoxicity. nih.govals-journal.com For instance, in silico analysis of certain morpholine-based thiazoles indicated no predicted hepatotoxicity, carcinogenicity, or mutagenicity. als-journal.com Similarly, studies on fluoroquinolone-glutamic acid hybrids have used computational platforms to predict their potential toxic effects. mdpi.com The predicted LD50 value is a common measure of acute toxicity. als-journal.com

Table 3: Predicted In Silico ADME Properties for a Hypothetical this compound Derivative

| ADME Parameter | Predicted Value/Comment | Significance |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. ajbls.com |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests a lower likelihood of central nervous system side effects. ajbls.com |

| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. ajbls.com |

| CYP2C9 inhibitor | No | Lower potential for interactions with CYP2C9 substrates. |

| Lipinski's Rule of Five | 0 violations | Indicates good "drug-likeness" and potential for oral bioavailability. researchgate.net |

Table 4: Predicted In Silico Toxicity Profile for a Hypothetical this compound Derivative

| Toxicity Endpoint | Prediction | Confidence Level |

| Hepatotoxicity | Inactive | High |

| Carcinogenicity | Inactive | Medium |

| Immunotoxicity | Inactive | High |

| Mutagenicity | Inactive | High |

| Cytotoxicity | Active | Medium |

Biological and Medicinal Chemistry Applications of 2 Fluoroquinoline Scaffolds

Rational Design and Synthesis of Bioactive 2-Fluoroquinoline Derivatives

The rational design of this compound derivatives is a cornerstone of efforts to develop new therapeutic agents. nih.gov A primary strategy involves modifying the C-3 carboxylic acid and the C-7 substituent, which are crucial for antibacterial activity. ekb.egnih.gov For instance, the C-3 carboxylic acid can be converted into various functional derivatives like amides, nitriles, or acid halides, which can then be used for further cyclization to create fused heterocyclic systems. nih.gov One approach involves the condensation of quinolone-3-carboxylic acids with reagents like o-phenylenediamine (B120857) or o-aminophenol in polyphosphoric acid to yield fused derivatives. nih.gov

Another key synthetic strategy is the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various piperazine (B1678402) derivatives. jmcs.org.mxscielo.org.mx This reaction is often catalyzed to improve efficiency and yield. jmcs.org.mxscielo.org.mx For example, a Keplerate-type giant-ball nanoporous isopolyoxomolybdate has been used as a recyclable catalyst for this purpose in refluxing water, offering an environmentally friendly synthetic route. jmcs.org.mxscielo.org.mx

Furthermore, the design of novel analogs extends to modifying the N-1 substituent. Researchers have explored substituents like 2-fluoroethyl, 2,4-difluorophenyl, and tert-butyl groups to improve antibacterial activity and pharmacokinetic properties. acs.org The synthesis of these complex molecules often involves multi-step procedures, starting from commercially available materials like 2,4,5-trifluoro-benzoic acid. jst.go.jp The goal of these synthetic endeavors is to create molecules with enhanced potency, a broader spectrum of activity, and the ability to overcome existing drug resistance mechanisms. ekb.eg

Mechanism of Action Studies at the Molecular and Cellular Level

Interactions with DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of 2-fluoroquinolone derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These type II topoisomerase enzymes are critical for bacterial DNA replication, transcription, and repair. ekb.egnih.gov They manage the topological state of DNA by catalyzing cleavage and ligation reactions. nih.gov

Fluoroquinolones exert their bactericidal effect by stabilizing a ternary complex formed between the enzyme and the cleaved DNA. nih.gov This stabilization prevents the re-ligation of the DNA strands, leading to a halt in DNA replication and ultimately, cell death. nih.gov The selectivity of these compounds for bacterial enzymes over their mammalian counterparts is a key factor in their therapeutic utility. ekb.eg

In Gram-negative bacteria, DNA gyrase is typically the primary target, while topoisomerase IV is the secondary target. nih.gov Conversely, in Gram-positive bacteria, topoisomerase IV is often the primary target. nih.gov This dual-targeting capability contributes to the broad-spectrum activity of fluoroquinolones. Molecular docking studies have been instrumental in visualizing the binding interactions, confirming that the fluoroquinolone moiety binds within the enzyme-DNA complex without disturbing the fundamental binding mode. researchgate.net

Modulation of Enzyme Activity and Protein Binding

Beyond their primary targets, some 2-fluoroquinolone derivatives have been designed to exhibit polypharmacology, meaning they can interact with multiple cellular targets. nih.gov This is a strategic approach to combat drug resistance. nih.gov For example, novel norfloxacin (B1679917) hydroxamic acid derivatives have been synthesized with additional metal-chelating and hydrophobic groups, enabling them to interact with other targets besides DNA gyrase and topoisomerase IV. nih.gov

Some of these derivatives have shown effects on peptidoglycan synthesis, a crucial process for building the bacterial cell wall. nih.gov Phenotypic analysis has revealed that certain compounds impact cell wall synthetic enzymes like MreB, MurG, and PonA, suggesting a novel mechanism that may involve the impairment of the lipid II cycle. nih.gov

Furthermore, in the context of hybrid molecules, the attached pharmacophore can introduce new mechanisms of action. For instance, ciprofloxacin-neomycin hybrids exhibit a dual mode of action by inhibiting both protein synthesis (a characteristic of neomycin) and the fluoroquinolone's enzymatic targets. acs.orgresearchgate.net Similarly, certain flavonoid hybrids of fluoroquinolones have been shown to act as efflux pump inhibitors, which helps to increase the intracellular concentration of the drug and overcome a common resistance mechanism. researchgate.net

Structure-Activity Relationship (SAR) Elucidation for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of 2-fluoroquinolone derivatives. mdpi.com These studies systematically evaluate how modifications to the chemical structure affect biological activity, guiding the design of more effective compounds. mdpi.com

Impact of Substituent Effects on Biological Profiles

The substituents at various positions on the 2-fluoroquinolone scaffold play a significant role in determining the compound's antibacterial spectrum and potency. The C-7 position is particularly important, and modifications here greatly influence activity. ekb.eg Substituting the C-7 position with heterocyclic rings like piperazinyl, piperidinyl, or pyrrolidinyl moieties can increase the spectrum of activity, especially against Pseudomonas aeruginosa. ekb.eg The nature of the substituent on the C-7 piperazine ring is also critical; for example, N-alkylation can increase lipophilicity and antibacterial potential. encyclopedia.pub

The N-1 substituent also has a profound impact. The introduction of groups such as cyclopropyl, 2-fluoroethyl, or a trifluoromethyl group can enhance antibacterial activity. acs.org For instance, a derivative bearing a trifluoromethyl group at N-1 showed antibacterial activity comparable to norfloxacin against several bacterial strains. acs.org

Modifications at the C-3 position are also explored. While the carboxylic acid at C-3 is essential for antibacterial activity, its functionalization can switch the compound's activity profile, for instance, from antibacterial to anticancer. researchgate.net Replacing the 3-carboxylic acid with a hydroxamic acid group, for example, has led to derivatives with moderate antibacterial activity. jst.go.jp

Table 1: Impact of C-7 Substituents on Antibacterial Activity of Fluoroquinolone Analogs This table is a representative example based on general findings in the field and does not represent specific data from a single study.

| C-7 Substituent | General Impact on Gram-Positive Activity | General Impact on Gram-Negative Activity | Notable Properties |

|---|---|---|---|

| Unsubstituted Piperazine | Moderate | Good | Baseline for comparison |

| N-Methylpiperazine | Moderate | Improved | Increased activity against some Gram-negatives |

| N-Ethylpiperazine | Moderate | Improved | Often enhances potency |

| Aminopyrrolidine | Improved | Good | Enhanced Gram-positive activity |

| Benzimidazol-1-yl | Active | Active | Demonstrated activity against S. aureus mdpi.com |

Hybrid Molecule Design for Enhanced Activities

Molecular hybridization is an innovative strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule. nih.govresearchgate.net This approach aims to produce compounds with enhanced potency, dual or multiple mechanisms of action, and a lower propensity for developing resistance. ekb.egnih.gov

Numerous hybrids incorporating a 2-fluoroquinolone scaffold have been designed and synthesized. A notable example is the creation of fluoroquinolone-aminoglycoside hybrids, such as those linking ciprofloxacin (B1669076) with neomycin. acs.orgresearchgate.net These hybrids have demonstrated significantly more potent antibacterial activity than the parent aminoglycoside and can overcome common resistance mechanisms. acs.org Their dual mode of action involves inhibiting both bacterial protein synthesis and the fluoroquinolone's target enzymes, DNA gyrase and topoisomerase IV. acs.orgresearchgate.net

Another successful approach is the hybridization of fluoroquinolones with flavonoids. researchgate.net For example, a naringenin-ciprofloxacin hybrid showed substantially better activity than ciprofloxacin against several microbial strains. researchgate.net This enhanced activity was attributed to a dual mechanism of inhibiting both DNA gyrase and the bacterial efflux pump. researchgate.net Other hybrid designs include linking fluoroquinolones to oxazolidinones, sulfonamides, or other quinolone molecules. encyclopedia.pub These hybrid structures often show superior antibacterial activity and are less susceptible to bacterial resistance compared to the individual component molecules. nih.gov

Table 2: Examples of 2-Fluoroquinolone Hybrid Molecules and Their Properties

| Hybrid Combination | Linked Pharmacophore | Observed Enhancement/Properties | Reference |

|---|---|---|---|

| Ciprofloxacin-Neomycin | Aminoglycoside | Potent inhibition of DNA gyrase/topoisomerase IV and protein synthesis; overcomes aminoglycoside resistance. | acs.orgresearchgate.net |

| Naringenin-Ciprofloxacin | Flavonoid | Excellent activity against drug-resistant microbes; dual inhibition of DNA gyrase and efflux pump. | researchgate.net |

| Ciprofloxacin-Sulfonamide | Sulfonamide | Resulted in novel hybrids with significant antibacterial activity. | encyclopedia.pub |

| Quinolone-Oxazolidinone | Oxazolidinone | Combines pharmacophores via a linker bridge to target different bacterial processes. | encyclopedia.pub |

| Ciprofloxacin-Fidaxomicin | Macrolide Antibiotic | Greatly improved activity against Gram-positive bacteria and enhanced solubility. | ekb.eg |

Investigation of Resistance Mechanisms and Strategies for Overcoming Resistance

Resistance to 2-fluoroquinolone scaffolds primarily emerges through two significant pathways: alterations in the drug's molecular targets and reduced intracellular drug accumulation. mdpi.comonehealthtrust.org Bacteria can acquire resistance through chromosomal mutations or the horizontal transfer of resistance-conferring genes on plasmids. onehealthtrust.orgresearchgate.netoup.com The most clinically significant forms of resistance often involve a combination of mutations affecting both target enzymes and drug transport systems. oup.comnih.gov

Strategies to combat this growing resistance are twofold. One approach focuses on developing novel agents that can bind to the target enzymes through different interactions, thereby bypassing existing resistance mutations. oup.comnih.gov Another strategy involves the use of adjuvants or potentiators, which are compounds that enhance the efficacy of existing fluoroquinolones by inhibiting resistance mechanisms like efflux pumps. oup.comasm.org

Target Enzyme Mutations and Their Functional Consequences

The primary antibacterial targets of fluoroquinolones are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. oup.com These enzymes are crucial for managing DNA topology during replication. mdpi.com DNA gyrase is typically the main target in Gram-negative bacteria, while topoisomerase IV is often the primary target in Gram-positive bacteria. mdpi.comnih.gov

Resistance arises from mutations in the genes that code for the subunits of these enzymes: gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV. researchgate.net These mutations are most commonly found within specific, localized domains known as the Quinolone Resistance-Determining Regions (QRDRs). researchgate.netnih.gov The functional consequence of these amino acid substitutions is a reduction in the binding affinity of the 2-fluoroquinolone molecule to the enzyme-DNA complex. researchgate.netnih.gov This diminished interaction prevents the drug from effectively stabilizing the complex, which would normally lead to double-stranded DNA breaks and cell death. onehealthtrust.orgresearchgate.net

A key aspect of the drug-target interaction is a water-metal ion bridge that coordinates the quinolone with the enzyme. researchgate.netnih.gov Many of the most common resistance mutations disrupt this critical bridge, thereby impairing drug binding. oup.com While a single mutation in the primary target enzyme can increase the minimum inhibitory concentration (MIC) by eight- to 16-fold, higher levels of resistance are typically achieved through the sequential accumulation of mutations in both DNA gyrase and topoisomerase IV. nih.govnih.gov

Table 1: Common Target Enzyme Mutations Conferring Fluoroquinolone Resistance

| Gene | Common Mutation Sites (Codon) | Amino Acid Substitution | Bacterial Species Example | Functional Consequence |

|---|---|---|---|---|

| gyrA | Ser83 | Ser → Leu/Ala | E. coli, P. aeruginosa | Reduces drug binding affinity. nih.govoup.com |

| gyrA | Asp87 | Asp → Asn/Gly/Tyr | E. coli, F. novicida | Disrupts critical drug-enzyme interactions. nih.govnih.govoup.com |

| parC | Ser80 | Ser → Ile | S. aureus | Decreases drug affinity for topoisomerase IV. researchgate.net |

| parC | Glu84 | Glu → Val/Gly/Lys | S. aureus | Alters the drug binding pocket. researchgate.net |

| gyrB | P466 (insertion) | - | F. novicida | Leads to conformational changes impairing drug interaction. nih.gov |

Efflux Pump Modulation and Cellular Permeability Studies

A second major mechanism of resistance involves reducing the intracellular concentration of the this compound agent to sub-therapeutic levels. mdpi.com This is achieved by either decreasing its entry into the cell or by actively pumping it out. mdpi.comonehealthtrust.org

Efflux Pump Modulation

Efflux pumps are transport proteins in the bacterial membrane that expel a wide variety of noxious substances, including many classes of antibiotics. nih.gov Overexpression of these pumps is a common cause of multidrug resistance (MDR). nih.gov Several superfamilies of efflux pumps are involved in fluoroquinolone resistance, notably the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family. asm.orgoup.com

In Gram-negative bacteria like Pseudomonas aeruginosa, RND-type pumps such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN are major contributors to fluoroquinolone resistance. nih.govnih.gov In Escherichia coli, the AcrAB-TolC system is paramount; in fact, without this pump, mutations in the target enzymes have been shown to be ineffective at producing clinically significant resistance. oup.comnih.gov In Gram-positive bacteria such as Staphylococcus aureus, the MFS pump NorA confers resistance to hydrophilic fluoroquinolones. asm.orgmdpi.com

A promising strategy to overcome this resistance is the development of efflux pump inhibitors (EPIs). oup.com These compounds block the pump's activity, thereby restoring the intracellular concentration and efficacy of the fluoroquinolone. Research has explored repurposing clinically approved drugs, such as raloxifene (B1678788) and propafenone, as potential EPIs. asm.org

Cellular Permeability

In Gram-negative bacteria, fluoroquinolones must pass through the outer membrane to reach their cytoplasmic targets. oup.com This transit often occurs through channel-forming proteins called porins, such as OmpF and OmpC in E. coli. mdpi.com Mutations that lead to decreased expression or altered structure of these porins can reduce the influx of the drug, contributing to resistance. mdpi.comnih.gov

The permeability characteristics of different fluoroquinolones have been studied using various methods, including in vitro Caco-2 cell assays. capes.gov.brnih.govnih.gov These studies help classify drugs as having high or low permeability and can determine if they are substrates for efflux pumps. For instance, one such study classified ciprofloxacin as a low-permeability drug subject to a high degree of efflux, whereas levofloxacin (B1675101) and ofloxacin (B1677185) were categorized as high-permeability drugs less affected by efflux. capes.gov.brnih.govresearchgate.net

Table 2: Efflux Pumps Associated with Fluoroquinolone Resistance

| Efflux Pump System | Pump Family | Bacterial Species | Substrates Include |

|---|---|---|---|

| AcrAB-TolC | RND | Escherichia coli, Salmonella enterica | Fluoroquinolones, tetracycline, chloramphenicol, bile salts. nih.govnih.govmdpi.com |

| MexAB-OprM | RND | Pseudomonas aeruginosa | Ciprofloxacin, nalidixic acid, various other antimicrobials. nih.govnih.gov |

| MexXY-OprM | RND | Pseudomonas aeruginosa | Fluoroquinolones, aminoglycosides, erythromycin. nih.govnih.gov |

| NorA | MFS | Staphylococcus aureus | Hydrophilic fluoroquinolones (e.g., norfloxacin, ciprofloxacin), biocides. asm.orgmdpi.com |

| LfrA | MFS | Mycobacterium smegmatis | Fluoroquinolones, ethidium (B1194527) bromide, acriflavine. mdpi.com |

Environmental Science and Degradation Studies of Fluoroquinolones

Environmental Occurrence and Distribution in Aquatic and Terrestrial Matrices

There is no specific data detailing the environmental occurrence or distribution of 2-Fluoroquinoline in aquatic or terrestrial environments. Scientific monitoring and research have instead concentrated on the fluoroquinolone antibiotics. These compounds are detected in various environmental compartments, including wastewater effluents, surface waters, groundwater, sediments, and soil. mdpi.commdpi.commdpi.comnih.govconicet.gov.ar Their presence is primarily attributed to discharges from pharmaceutical manufacturing, hospitals, and municipal wastewater, as well as runoff from agricultural areas where they are used in veterinary medicine. mdpi.commdpi.comconicet.gov.ar

Fluoroquinolone antibiotics are known to be persistent and can accumulate in sediments and sludge due to their strong adsorption properties. scielo.brconicet.gov.ar Concentrations can range from nanograms per liter (ng/L) in surface waters to milligrams per kilogram (mg/kg) in contaminated sediments and sludge. nih.gov For instance, average concentrations of fluoroquinolones in sea, lake, and river sediments have been reported at 539.79 ng/g. mdpi.com However, no such values are specifically reported for this compound.

Electrochemical Degradation and Remediation Technologies

Electrochemical methods are being explored as a remediation technology for persistent organic pollutants, including fluoroquinolone antibiotics. cabidigitallibrary.orgnih.govmdpi.com

Advanced Oxidation Processes (AOPs) Utilizing Electrochemical Principles

Electrochemical Advanced Oxidation Processes (EAOPs) are effective in degrading fluoroquinolone antibiotics. nih.govresearchgate.netnih.govchemisgroup.usresearchgate.net These methods utilize strong oxidizing agents, primarily hydroxyl radicals (•OH), generated at the anode surface (like Boron-Doped Diamond (BDD) or mixed metal oxide anodes) to break down the pollutant molecules. nih.govmdpi.com